molecular formula C7H15ClN2O B1437844 1-Acetyl-1,4-diazepane hydrochloride CAS No. 1201633-56-8

1-Acetyl-1,4-diazepane hydrochloride

Cat. No. B1437844
M. Wt: 178.66 g/mol
InChI Key: OMROXHFOTOCDAS-UHFFFAOYSA-N
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Description

1-Acetyl-1,4-diazepane hydrochloride is a chemical compound with the CAS Number: 1201633-56-8 . It has a molecular weight of 178.66 . The IUPAC name for this compound is 1-(1,4-diazepan-1-yl)ethanone hydrochloride .


Molecular Structure Analysis

The InChI code for 1-Acetyl-1,4-diazepane hydrochloride is 1S/C7H14N2O.ClH/c1-7(10)9-5-2-3-8-4-6-9;/h8H,2-6H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

  • Synthesis and Structural Analysis

    A study by Hicks et al. (1984) presents a detailed synthesis of a compound related to 1-Acetyl-1,4-diazepane hydrochloride, involving acetyl-1-14C chloride as a precursor. This research illustrates the complex synthesis processes involved in creating diazepine compounds (Hicks et al., 1984).

  • Chemical Reactions and Synthesis Methods

    Banfi et al. (2007) investigated a two-step approach to synthesize diazepane systems using a Ugi multicomponent reaction followed by a subsequent intramolecular SN2 reaction. This study contributes to understanding the versatile methods available for creating diazepine compounds (Banfi et al., 2007).

  • Formation and Stability of Diazepine Rings

    Research by Lloyd et al. (1966) explored the formation of 2,3-dihydro-1H-1,4-diazepine derivatives, highlighting their stability and reaction conditions. This study is crucial for understanding the chemical properties of diazepine compounds (Lloyd et al., 1966).

  • Microwave-Assisted Synthesis

    Wlodarczyk et al. (2007) describe an efficient microwave-assisted synthesis method for 1,4-diazepin-5-ones, demonstrating an innovative approach to diazepine synthesis (Wlodarczyk et al., 2007).

  • Synthesis for Medical Applications

    A study by Gu et al. (2010) synthesized and evaluated 1,4-diazepane derivatives as potential T-type calcium channel blockers, illustrating the medical application potential of these compounds (Gu et al., 2010).

Safety And Hazards

1-Acetyl-1,4-diazepane hydrochloride is classified as an irritant . More detailed safety information and hazard details can typically be found in the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-(1,4-diazepan-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-7(10)9-5-2-3-8-4-6-9;/h8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMROXHFOTOCDAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1389313-58-9
Record name Ethanone, 1-(hexahydro-1H-1,4-diazepin-1-yl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1389313-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40658004
Record name 1-(1,4-Diazepan-1-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-1,4-diazepane hydrochloride

CAS RN

1201633-56-8
Record name Ethanone, 1-(hexahydro-1H-1,4-diazepin-1-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201633-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,4-Diazepan-1-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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